Ethyl 4-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate
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Overview
Description
Ethyl 4-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate is a synthetic organic compound with a complex structure that includes a piperidine ring, a pyridine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Attachment of the Pyridine Ring: The 6-methylpyridine moiety is introduced via a nucleophilic substitution reaction, where the piperidine nitrogen attacks a suitable electrophilic pyridine derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants, as well as employing catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Ethyl 4-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies exploring its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, which can be used in various industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyridine rings allow it to bind to these targets, potentially modulating their activity. This binding can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Ethyl 4-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate can be compared with similar compounds such as:
Ethyl 4-(4-(pyridin-2-yl)piperidin-1-yl)-4-oxobutanoate: Lacks the methyl group on the pyridine ring, which may affect its binding affinity and specificity.
Mthis compound: Has a methyl ester instead of an ethyl ester, potentially altering its pharmacokinetic properties.
The presence of the 6-methyl group on the pyridine ring and the ethyl ester functional group makes this compound unique, potentially enhancing its biological activity and stability.
Properties
IUPAC Name |
ethyl 4-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-3-22-17(21)8-7-16(20)19-11-9-14(10-12-19)23-15-6-4-5-13(2)18-15/h4-6,14H,3,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXLOSDFOMVKGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(CC1)OC2=CC=CC(=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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